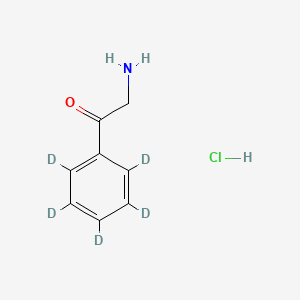

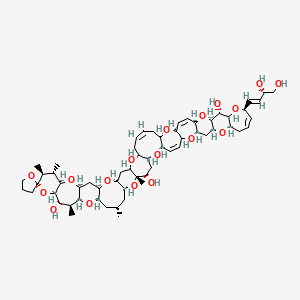

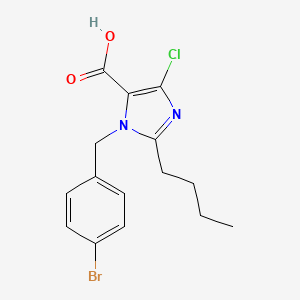

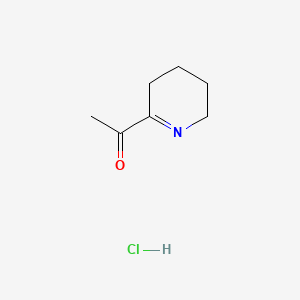

![molecular formula C20H35NO2 B587024 N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide CAS No. 22684-91-9](/img/structure/B587024.png)

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

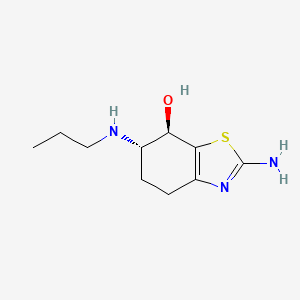

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide (hereafter referred to as N,N-Dimethyl-4-tetradecahydrodibenzo[b,e]oxepin-11-yl) is a chemical compound that has been studied extensively due to its versatile applications in both scientific research and industrial production. N,N-Dimethyl-4-tetradecahydrodibenzo[b,e]oxepin-11-yl is a member of the oxepin class of compounds, which are characterized by the presence of an oxepin ring system in their molecular structure. This compound has a wide range of potential applications due to its unique chemical structure and properties.

Scientific Research Applications

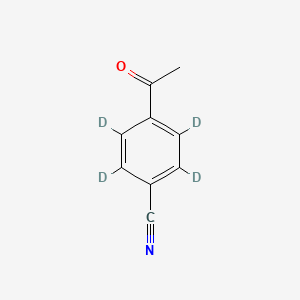

Novel Synthesis and Impurities

Research has delved into novel synthesis methods for related compounds, highlighting processes that might indirectly relate to N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide. For example, the study on omeprazole synthesis and pharmaceutical impurities of proton pump inhibitors suggests a pathway for synthesizing similar complex molecules, focusing on reducing impurities and improving yield (S. Saini et al., 2019).

Advanced Oxidation Processes (AOPs)

The degradation of nitrogen-containing hazardous compounds using AOPs is an area of significant interest. These processes effectively mineralize nitrogen-containing compounds, improving the efficacy of treatment schemes. This research could offer insights into the environmental impact and degradation mechanisms of N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide (Akash P. Bhat & P. Gogate, 2021).

Organocatalysis

The synthesis of heterocycles is crucial in pharmaceutical research. Studies focusing on the three-component synthesis of tetrahydrobenzo[b]pyrans using organocatalysts highlight the importance of these compounds in organic chemistry and pharmacology, potentially paralleling the synthesis and application of N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide (H. Kiyani, 2018).

Heterocyclic N-oxide Molecules

The diversity and potential of heterocyclic N-oxide molecules in organic synthesis, catalysis, and drug applications provide a framework for understanding the utility of N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide. These compounds are pivotal in metal complex formation, asymmetric catalysis, and demonstrating biological importance, including anticancer and antibacterial activities (Dongli Li et al., 2019).

Microwave-Assisted Synthesis

Microwave-assisted synthesis methods for functional resins highlight innovative approaches to material synthesis that could be applicable to N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide. These methods offer resource-efficient processes, potentially relevant for synthesizing and applying this compound in various fields (P. Cyganowski & D. Jermakowicz-Bartkowiak, 2018).

properties

IUPAC Name |

N,N-dimethyl-4-(9-oxatricyclo[9.4.0.03,8]pentadecan-2-yl)but-3-en-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-21(2,22)14-8-7-11-18-17-10-4-3-9-16(17)15-23-20-13-6-5-12-19(18)20/h7,11,16-20H,3-6,8-10,12-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXAJASWLNBPMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=CC1C2CCCCC2COC3C1CCCC3)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342981 |

Source

|

| Record name | N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide | |

CAS RN |

2734310-29-1 |

Source

|

| Record name | N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.